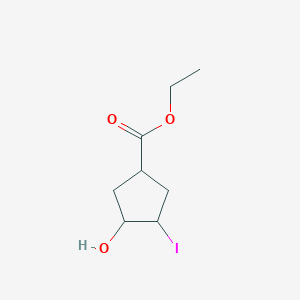

Ethyl 3-hydroxy-4-iodocyclopentane-1-carboxylate

Description

Ethyl 3-hydroxy-4-iodocyclopentane-1-carboxylate is a cyclopentane derivative featuring a hydroxyl group at position 3, an iodine substituent at position 4, and an ethyl ester moiety at position 1. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. For instance, European patent applications describe multi-step syntheses of structurally similar cyclopentane carboxylates, such as ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate, using reagents like 4-methoxybenzyl trichloroacetimidate and trifluoromethanesulfonic acid under controlled conditions .

The iodine atom in this compound introduces steric bulk and polarizability, which may influence reactivity and molecular conformation.

Properties

Molecular Formula |

C8H13IO3 |

|---|---|

Molecular Weight |

284.09 g/mol |

IUPAC Name |

ethyl 3-hydroxy-4-iodocyclopentane-1-carboxylate |

InChI |

InChI=1S/C8H13IO3/c1-2-12-8(11)5-3-6(9)7(10)4-5/h5-7,10H,2-4H2,1H3 |

InChI Key |

BKWQDIDYGJAXJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(C(C1)I)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-4-iodocyclopentane-1-carboxylate typically involves the iodination of a cyclopentane derivative followed by esterification. One common method includes the following steps:

Iodination: A cyclopentane derivative is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position.

Hydroxylation: The iodinated cyclopentane is then subjected to hydroxylation using a reagent like sodium hydroxide or another suitable base.

Esterification: The hydroxylated product is esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like distillation and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-4-iodocyclopentane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of ethyl 3-oxo-4-iodocyclopentane-1-carboxylate.

Reduction: Formation of ethyl 3-hydroxy-4-iodocyclopentane-1-methanol.

Substitution: Formation of ethyl 3-hydroxy-4-aminocyclopentane-1-carboxylate.

Scientific Research Applications

Ethyl 3-hydroxy-4-iodocyclopentane-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-4-iodocyclopentane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The iodine atom and hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares Ethyl 3-hydroxy-4-iodocyclopentane-1-carboxylate with two structurally related cyclopentane derivatives:

Key Observations:

Functional Group Diversity: The iodine substituent in the target compound contrasts with the azide group in the Alfa Chemistry derivative . Iodine’s electronegativity and size may favor nucleophilic substitution, while the azide group enables click chemistry applications (e.g., Huisgen cycloaddition). The tert-butoxycarbonyl (Boc) amino group in the Alfa Chemistry compound enhances stability during peptide synthesis, a feature absent in the target molecule.

Computational studies on cyclopentane puckering (e.g., Cremer-Pople coordinates) suggest that bulky substituents like iodine may stabilize specific conformations by restricting pseudorotation .

Synthetic Utility :

- This compound’s iodine atom makes it a candidate for Suzuki-Miyaura couplings or Ullmann reactions, whereas the azide-bearing analog is tailored for bioorthogonal ligation .

Conformational Analysis

Cyclopentane rings exhibit non-planar conformations (e.g., envelope or twist forms) due to angle strain. The introduction of substituents like iodine or ethyl groups alters puckering amplitudes and phase angles. For example:

- Iodine Substituent : The large atomic radius of iodine may favor a twist-boat conformation to minimize steric clashes, as inferred from studies on halogenated cyclopentanes .

- Hydroxyl Group : Hydrogen bonding between the 3-OH and ester carbonyl could stabilize specific puckered states, as seen in analogous hydroxycyclopentane carboxylates .

Biological Activity

Ethyl 3-hydroxy-4-iodocyclopentane-1-carboxylate is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentane ring with a hydroxyl group and an iodine substituent, which contribute to its reactivity and interaction with biological systems. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can affect its biological activity.

The biological activity of this compound is primarily attributed to its interactions with biomolecules, particularly enzymes and receptors. The presence of the hydroxyl group allows for hydrogen bonding, while the iodine atom may enhance lipophilicity and influence membrane permeability. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Pharmacological Properties

Research indicates that this compound has been explored for several pharmacological applications:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.

- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of certain receptors involved in signaling pathways related to various physiological processes.

Case Studies and Research Findings

Several studies have reported on the biological activity of this compound:

- In vitro Studies : In vitro assays have demonstrated that the compound can induce significant effects on cell viability and proliferation in various cancer cell lines. For instance, one study highlighted its potential anti-proliferative effects, suggesting a role in cancer therapy .

- Pharmacokinetic Analysis : Research has also focused on the pharmacokinetics of this compound, revealing favorable absorption characteristics that enhance its bioavailability .

- Comparative Studies : Comparative analyses with similar compounds have shown that the introduction of the iodine atom significantly alters the compound's reactivity and biological profile, making it a unique candidate for further research .

Data Tables

The following table summarizes key findings from various studies on this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.